7-chloro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one
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Description
7-Chloro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one, also known as 7-chloro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one and abbreviated as 7-Cl-PXO, is a heterocyclic organic compound that has been studied extensively in recent years due to its potential applications in the fields of scientific research and medicine. 7-Cl-PXO is a synthetic compound that has been found to be a promising tool for the study of a wide range of biological processes and diseases.
Scientific Research Applications
Anticancer Activity
7-chloro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one: derivatives have been explored for their potential as anticancer agents. These compounds have shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, certain derivatives have demonstrated moderate to excellent antiproliferative activity against cell lines such as Hela, A549, HepG2, and MCF-7 . The introduction of specific functional groups like sulfonyl has been found to increase the antiproliferative activity, suggesting a pathway for further drug development.
Molecular Docking and Dynamics
The molecular structure of these compounds allows for effective molecular docking and dynamics studies. These studies help in understanding the binding orientations and stabilities of these molecules within the active sites of target proteins, such as c-Met . This is crucial for the design of drugs with higher efficacy and specificity towards cancer cells.
Design and Synthesis of Novel Derivatives
The core structure of 7-chloro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one serves as a lead compound for the design and synthesis of novel derivatives. By modifying the lead compound with various pharmacophores, researchers aim to enhance the antitumor properties and reduce potential side effects .
FGFR Inhibitors
Derivatives of this compound have been evaluated as potent inhibitors of the fibroblast growth factor receptor (FGFR), which plays a significant role in tumor growth and development. Targeting FGFRs is an attractive strategy for cancer therapy, and some derivatives have shown potent activities against FGFR1, 2, and 3 .
Apoptosis Induction
Some derivatives have been found to induce apoptosis in cancer cells, which is a programmed cell death process that is often defective in cancer cells. This property is vital for the elimination of cancer cells and is a key focus area in cancer treatment research .
Cell Migration and Invasion Inhibition
In addition to apoptosis induction, certain derivatives can significantly inhibit the migration and invasion of cancer cells. This is important for preventing metastasis, which is the spread of cancer from one part of the body to another .
properties
IUPAC Name |
7-chloro-4H-pyrido[4,3-b][1,4]oxazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O2/c8-6-1-5-4(2-9-6)10-7(11)3-12-5/h1-2H,3H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXCAGMINNETDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CN=C(C=C2O1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one | |
CAS RN |
1206977-63-0 |
Source
|
Record name | 7-chloro-2H,3H,4H-pyrido[4,3-b][1,4]oxazin-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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